Fusidic Acid Hemihydrate Oral Bioavailability: 22.5% vs. Sodium Fusidate 91% in Pediatric Formulations
Fusidic acid hemihydrate oral suspension demonstrates significantly lower oral bioavailability (22.5%) compared to the sodium salt form, sodium fusidate (91% for film-coated tablets) [1]. This 68.5% absolute difference in bioavailability is a critical factor in formulation development for systemic oral therapies [2]. The data for fusidic acid hemihydrate was obtained following a 20 mg/kg oral dose in pediatric patients [1].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 22.5% |
| Comparator Or Baseline | Sodium fusidate: 91% |
| Quantified Difference | 68.5% lower absolute bioavailability |
| Conditions | Pediatric patients, 20 mg/kg oral dose for suspension vs. film-coated tablet (adult data) |
Why This Matters
This difference dictates that fusidic acid hemihydrate is not a suitable oral systemic agent for adult use and requires different dosing considerations in pediatric suspension formulations.
- [1] Fusidic Acid. DrugBank DB02703. Absorption section. View Source
- [2] Fusidic acid hemihydrate. PubChem. Absorption data. View Source
